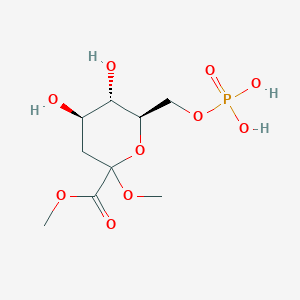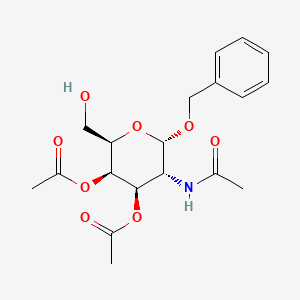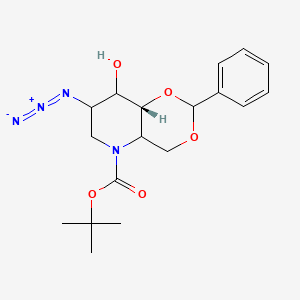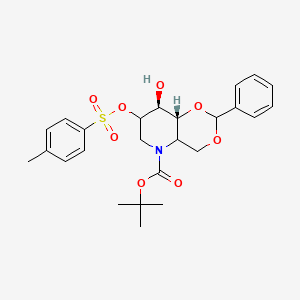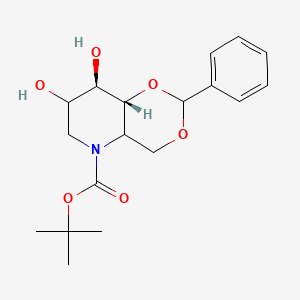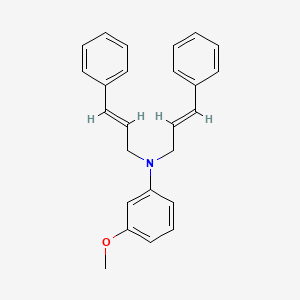
N,N-Bis-(3-phenyl-2-propenyl)-3-methoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex organic molecules similar to N,N-Bis-(3-phenyl-2-propenyl)-3-methoxyaniline often involves multistep reactions, including cyclocondensation, regiospecific synthesis, and reactions under specific conditions such as Simmons–Smith reaction conditions for efficient yield. For instance, the synthesis of related heterocycles through regiospecific reactions demonstrates the complexity and precision required in synthesizing such compounds (Mahata et al., 2003).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the chemical behavior and properties of compounds. X-ray crystallography, NMR (nuclear magnetic resonance), and DFT (density functional theory) calculations are common methods used to characterize molecular structures. These techniques provide detailed information on bond lengths, angles, and the overall geometry of the molecule, which are essential for predicting reactivity and interaction with other molecules.
Chemical Reactions and Properties
N,N-Bis-(3-phenyl-2-propenyl)-3-methoxyaniline and related compounds participate in various chemical reactions, showcasing a wide range of chemical properties such as redox reactions, cycloaromatization, and photoluminescence. The introduction of specific functional groups can significantly alter the electronic and steric properties of these molecules, leading to different reactivity patterns (Sasaki et al., 2002).
Aplicaciones Científicas De Investigación
Environmental Estrogens and Toxicity
Chemicals with estrogenic activity, such as methoxychlor and its metabolites, demonstrate significant physiological effects, particularly on the reproductive system. These substances have been extensively studied for their impact on fertility, early pregnancy, and developmental processes, highlighting the importance of understanding the environmental and health implications of synthetic compounds (Cummings, 1997).
Psychoactive Substances and Public Health
Research on substances like 25I-NBOMe, which shares structural similarities with natural hallucinogens, underscores the urgent need to evaluate the pharmacological properties and potential health risks of novel synthetic compounds. The increase in fatal and non-fatal intoxications linked to such substances calls for comprehensive studies to inform public health policies (Kamińska Katarzyna et al., 2020).
Biological Activity of Natural Compounds
Investigations into the biological activities of natural compounds and their derivatives, such as those from Pimpinella species, reveal a wide range of therapeutic potentials including antimicrobial, antioxidant, and anti-inflammatory effects. These studies provide a blueprint for exploring the health benefits and industrial applications of chemical compounds derived from natural sources (A. S. Tepe & B. Tepe, 2015).
Occupational Exposure and Health Risks
Research into occupational exposure to compounds like Bisphenol A (BPA) emphasizes the need to assess the exposure risks of workers to chemical substances. Understanding the biological responses associated with exposure to synthetic chemicals is crucial for developing safety standards and protective measures in workplaces (E. Ribeiro et al., 2017).
Renewable Chemical Sources and Environmental Sustainability
The conversion of plant biomass into valuable chemicals represents a sustainable approach to reduce reliance on fossil fuels. Studies focusing on the synthesis of furan derivatives from biomass offer insights into developing eco-friendly methods for producing chemicals and materials essential for various industrial applications (V. M. Chernyshev et al., 2017).
Propiedades
IUPAC Name |
3-methoxy-N,N-bis[(E)-3-phenylprop-2-enyl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO/c1-27-25-18-8-17-24(21-25)26(19-9-15-22-11-4-2-5-12-22)20-10-16-23-13-6-3-7-14-23/h2-18,21H,19-20H2,1H3/b15-9+,16-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTPOOFFLYDCED-KAVGSWPWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N(CC=CC2=CC=CC=C2)CC=CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)N(C/C=C/C2=CC=CC=C2)C/C=C/C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Bis-(3-phenyl-2-propenyl)-3-methoxyaniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

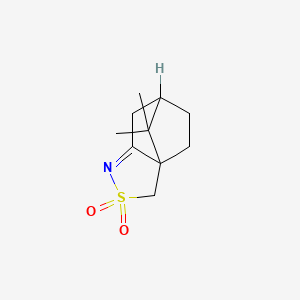
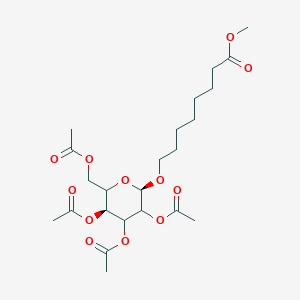
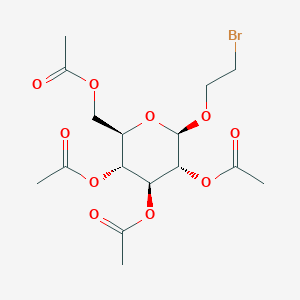

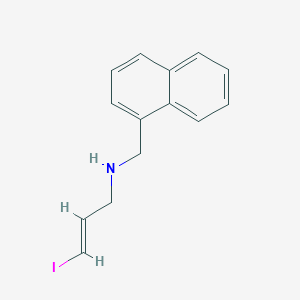
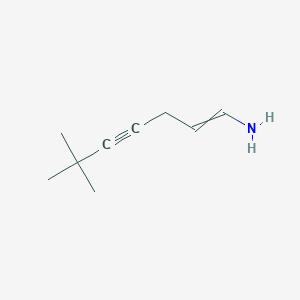
![2-(Hydroxymethyl)-6-[[3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B1140160.png)
![Butanoic acid, 3-hydroxy-2,2-dimethyl-, 1,2,3,7,8,8a-hexahydro-3,7-dimethyl-8-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1-naphthalenyl ester](/img/structure/B1140161.png)
